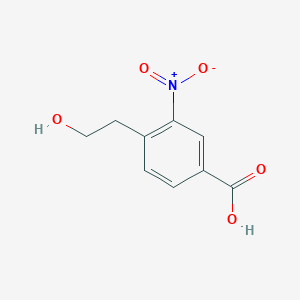

4-(2-Hydroxyethyl)-3-nitrobenzoic acid

Description

Contextual Overview of Nitrobenzoic Acid Derivatives in Organic Synthesis

Nitrobenzoic acids are a class of aromatic carboxylic acids that have long been recognized for their versatile applications in organic synthesis. atamanchemicals.comwikipedia.org The presence of both a carboxylic acid and a nitro group on the benzene (B151609) ring imparts a unique reactivity profile to these molecules. The nitro group, being a strong electron-withdrawing group, increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. wikipedia.org This electronic feature also influences the regioselectivity of further chemical transformations on the aromatic ring.

These derivatives serve as crucial intermediates in the synthesis of a variety of more complex molecules. For instance, the reduction of the nitro group to an amine provides a pathway to aminobenzoic acids, which are precursors to dyes, pharmaceuticals, and polymers. wikipedia.org Notably, 4-aminobenzoic acid is a precursor to the anesthetic procaine, while 3-aminobenzoic acid is used in the preparation of some dyes. wikipedia.org Furthermore, the carboxylic acid group can be readily converted into esters, amides, and other functional groups, expanding the synthetic utility of nitrobenzoic acid derivatives. Their role as building blocks is well-established in the production of fine chemicals and active pharmaceutical ingredients. atamanchemicals.comchemicalbook.com

Significance of Hydroxyethyl (B10761427) Substituents in Chemical Architectures

The inclusion of a hydroxyethyl group (–CH₂CH₂OH) in a molecule can significantly influence its physical, chemical, and biological properties. This functional group can increase the hydrophilicity of a compound, which is a critical parameter in medicinal chemistry for modulating solubility and pharmacokinetic profiles. The hydroxyl group can participate in hydrogen bonding, both as a donor and an acceptor, which can be crucial for molecular recognition and binding to biological targets. kimacellulose.comvistartglobal.com

In the pharmaceutical industry, the hydroxyethyl moiety is a common feature in many drug molecules, where it can contribute to improved efficacy and safety. kimacellulose.com Beyond pharmaceuticals, hydroxyethyl groups are utilized in the development of polymers and materials. For example, hydroxyethyl cellulose (B213188) is a widely used thickener, binder, and film-former in various industrial and consumer products, including pharmaceuticals, foods, and personal care items. celluloseether.com The reactivity of the hydroxyl group also allows for further chemical modifications, making the hydroxyethyl substituent a versatile handle for constructing more complex molecular structures.

Rationale for Comprehensive Investigation of 4-(2-Hydroxyethyl)-3-nitrobenzoic acid

The specific structure of this compound, which combines the features of a nitrobenzoic acid with a hydroxyethyl substituent, presents a compelling case for detailed scientific investigation. The molecule possesses three distinct functional groups—carboxylic acid, nitro, and hydroxyl—each offering avenues for chemical modification. This trifunctional nature makes it a potentially valuable intermediate for the synthesis of a diverse range of target molecules with tailored properties.

The spatial arrangement of the substituents on the benzene ring is also of significant interest. The presence of the hydroxyethyl group at the 4-position and the nitro group at the 3-position, ortho to the hydroxyethylamino linkage that would be formed in its synthesis, can lead to intramolecular interactions that influence the compound's conformation and reactivity. A comprehensive investigation into the synthesis, characterization, and potential applications of this compound is therefore warranted to fully elucidate its chemical behavior and unlock its potential as a versatile building block in organic synthesis and medicinal chemistry. The exploration of this compound could lead to the development of novel compounds with interesting biological activities or material properties.

Structure

3D Structure

Properties

CAS No. |

134403-90-0 |

|---|---|

Molecular Formula |

C9H9NO5 |

Molecular Weight |

211.17 g/mol |

IUPAC Name |

4-(2-hydroxyethyl)-3-nitrobenzoic acid |

InChI |

InChI=1S/C9H9NO5/c11-4-3-6-1-2-7(9(12)13)5-8(6)10(14)15/h1-2,5,11H,3-4H2,(H,12,13) |

InChI Key |

MSFYYWJRJJCOEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2 Hydroxyethyl 3 Nitrobenzoic Acid and Its Analogues

Chemo- and Regioselective Synthesis of 4-(2-Hydroxyethyl)-3-nitrobenzoic acid Precursors

The construction of the this compound scaffold hinges on the controlled introduction of substituents onto the aromatic ring. The primary challenge lies in managing the directing effects of the functional groups to achieve the desired 1,3,4-substitution pattern. The carboxylic acid group is a deactivating meta-director, while the hydroxyethyl (B10761427) group is a weakly activating ortho-, para-director.

A common strategy involves a multi-step sequence starting from a readily available precursor, such as p-nitrotoluene. The methyl group of p-nitrotoluene can be oxidized to a carboxylic acid to yield p-nitrobenzoic acid. google.comorgsyn.org However, subsequent functionalization at the position ortho to the nitro group is challenging.

A more viable chemo- and regioselective approach begins with a precursor where the directing groups favor the desired substitution pattern. For instance, starting with 4-(2-hydroxyethyl)toluene, nitration would be directed to the positions ortho to the activating alkyl group (position 3) and meta to it (position 2). Careful control of reaction conditions is required to favor the desired 3-nitro isomer. The final step would be the oxidation of the methyl group to a carboxylic acid.

An alternative route involves the nitration of methyl benzoate. This reaction yields primarily methyl m-nitrobenzoate, which is a more straightforward starting point for subsequent functionalization. orgsyn.org The challenge then becomes introducing the hydroxyethyl group at the C4 position.

The table below summarizes potential precursor strategies and their key regiochemical considerations.

| Starting Material | Key Transformation Steps | Regiochemical Challenge |

| 4-(2-Hydroxyethyl)toluene | 1. Nitration 2. Oxidation of methyl group | Controlling nitration to favor the 3-position over the 2-position. |

| 4-Methylbenzoic Acid | 1. Protection of COOH 2. Nitration 3. Functionalization of methyl group 4. Deprotection | Nitration will be directed meta to the carboxyl group, which is the desired position. Side-chain functionalization must be selective. |

| 3-Nitrobenzoic Acid | 1. Introduction of the 2-hydroxyethyl group at C4 | Direct functionalization at C4 is difficult due to the deactivating nature of both existing groups. nih.gov |

Novel Approaches to Direct Functionalization of Benzoic Acid Scaffolds

Traditional synthetic routes often involve multiple steps of pre-functionalization, protection, and deprotection. Modern synthetic chemistry seeks more step-economical methods through the direct functionalization of C–H bonds. scispace.com Transition-metal catalysis has emerged as a powerful tool for this purpose, enabling the selective activation of otherwise inert C–H bonds on benzoic acid derivatives. nih.govnih.govresearchgate.net

For the synthesis of this compound, direct C–H functionalization could offer a convergent and efficient pathway. For example, a palladium-catalyzed meta-C–H olefination of a 3-nitrobenzoic acid derivative could be envisioned. scispace.comresearchgate.net This would involve using a specialized directing group to guide the catalyst to the C4 position, followed by the introduction of a vinyl group. Subsequent hydration or hydroboration-oxidation of the vinyl group would yield the desired 2-hydroxyethyl side chain.

Similarly, ruthenium-catalyzed ortho C–H alkylation or alkenylation of benzoic acids with allyl alcohols provides another innovative route. acs.org While this typically targets the ortho position, modification of the catalyst and directing group could potentially achieve functionalization at other positions. Cobalt-catalyzed methods have also been developed for coupling benzoic acid C–H bonds with various partners, including styrenes and dienes, which could serve as precursors to the hydroxyethyl group. nih.gov

These methods represent the frontier of benzoic acid modification, offering the potential to dramatically shorten synthetic sequences.

| Catalytic System | C-H Functionalization Type | Potential Application for Target Synthesis |

| Pd(II) with nitrile-based template | meta-C–H Olefination/Acetoxylation researchgate.net | Introduction of a vinyl or acetoxy group at C4 of 3-nitrobenzoic acid, followed by conversion to the hydroxyethyl group. |

| Ru(II) with carboxylate direction | ortho-C–H Alkenylation/Alkylation acs.org | Could be adapted for functionalization if starting with a different precursor where the target position is ortho to the directing group. |

| Cobalt(II) with carboxylate direction | ortho-C–H Coupling with styrenes/dienes nih.gov | Potential for introducing a styrenyl or related group that can be oxidatively cleaved to the desired side chain. |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. A key area for improvement in the synthesis of nitroaromatic compounds is the nitration step itself. researchgate.net The traditional method, using a mixture of concentrated sulfuric and nitric acids (mixed acid), is highly corrosive, generates significant acidic waste, and can lead to the formation of hazardous NOx gases. nih.gov

Several greener alternatives to mixed-acid nitration have been developed. These include:

Solid Acid Catalysts: Using solid catalysts like sulfated zirconia or zeolites can facilitate nitration with nitric acid alone, eliminating the need for sulfuric acid and allowing for easy catalyst recovery and reuse. researchgate.net

Alternative Nitrating Agents: Dinitrogen pentoxide (N₂O₅) is a powerful and eco-friendly nitrating agent that can be used stoichiometrically, significantly reducing acid waste. nih.gov Performing the reaction in greener solvents like liquefied 1,1,1,2-tetrafluoroethane, which can be easily recovered and reused, further enhances the sustainability of the process. nih.gov

Solvent-Free and Aqueous Systems: Conducting nitrations in aqueous nitric acid without a co-acid or under solvent-free (neat) conditions minimizes the use of volatile organic solvents. nih.govresearchgate.net Microwave-assisted reactions can also accelerate the process, reducing energy consumption. researchgate.net

Another green consideration is the choice of oxidant for converting a precursor like 4-(2-hydroxyethyl)-3-nitrotoluene to the final product. Using molecular oxygen or hydrogen peroxide with a catalyst is preferable to stoichiometric, heavy-metal-based oxidants like dichromate. google.comresearchgate.net

| Green Chemistry Approach | Advantage over Traditional Method |

| Solid Acid Catalysts researchgate.net | Eliminates corrosive sulfuric acid; catalyst is recyclable. |

| Dinitrogen Pentoxide (N₂O₅) nih.gov | High efficiency; reduces acidic waste streams. |

| Aqueous Nitric Acid Systems nih.gov | Avoids organic solvents and strong co-acids. |

| Catalytic Oxidation with O₂ google.comgoogle.com | High atom economy; avoids toxic heavy metal waste. |

Catalytic Strategies for Efficient Production of this compound

Catalysis is central to developing efficient and selective syntheses. Beyond the C-H activation and green nitration strategies discussed above, other catalytic methods are crucial for the production of this compound.

One of the most important catalytic steps in a potential synthetic route is the oxidation of a methyl or benzyl (B1604629) alcohol precursor to the carboxylic acid. For example, the oxidation of p-nitrotoluene to p-nitrobenzoic acid can be efficiently catalyzed by cobalt salts in the presence of a bromine-containing compound, using oxygen as the terminal oxidant. google.com This method provides high yields and can be made more economical by recycling the mother liquor and catalyst. google.com Similar catalytic systems could be applied to the oxidation of a 4-(2-hydroxyethyl)-3-nitrotoluene precursor.

Furthermore, if the synthesis involves the reduction of a nitro group in a related analogue, catalytic hydrogenation is the method of choice. Catalysts such as Palladium on carbon (Pd/C) are highly effective for the chemoselective reduction of nitro groups to amines, even in the presence of other reducible functional groups like carboxylic acids. google.comosti.gov For instance, rhodium(I) complexes have been shown to selectively reduce 4-nitrobenzoic acid to 4-aminobenzoic acid. researchgate.net

| Reaction Step | Catalyst | Reagents/Conditions | Benefit |

| Oxidation of Ar-CH₃ to Ar-COOH | Cobalt salts / Brominous compounds google.com | O₂, Acetic Acid, 80-150 °C | High yield (>95%); uses air as oxidant. |

| Reduction of Ar-NO₂ to Ar-NH₂ | Pd/C google.com | H₂, Water, 60-70 °C, 2-4 MPa | High selectivity and yield (>96%). |

| Reduction of Ar-NO₂ to Ar-NH₂ | cis-Rh(CO)₂(amine)₂ researchgate.net | CO, Aqueous amine, 100 °C | High chemoselectivity for the nitro group. |

Total Synthesis and Semisynthesis Routes to Complex Derivatives of this compound

This compound is a versatile scaffold that can serve as a starting point for the total or semisynthesis of more complex molecules. The three distinct functional groups—carboxylic acid, hydroxyl, and nitro group—provide orthogonal handles for further chemical modification.

Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid chlorides. This allows for the attachment of other molecules, such as peptides, polymers, or fluorescent tags, through standard coupling chemistry.

Hydroxyl Group: The primary alcohol of the hydroxyethyl side chain can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into an ether. It can also be used as a nucleophile to open epoxides or react with alkyl halides, enabling chain extension and the construction of more elaborate side chains.

Nitro Group: The nitro group is a versatile functional group that can be reduced to an amine, which is a key precursor for the synthesis of heterocycles (e.g., benzimidazoles, quinolines), amides, or for undergoing diazotization reactions. The resulting diazonium salt is a powerful intermediate for introducing a wide range of substituents (e.g., halogens, hydroxyl, cyano).

Through the sequential and selective manipulation of these functional groups, this compound can be elaborated into complex derivatives with potential applications in medicinal chemistry and materials science. nih.gov

Stereoselective Synthesis of Chiral Analogues of this compound

Introducing chirality into analogues of this compound can be critical for applications in pharmacology, where enantiomers often exhibit different biological activities. A chiral center can be introduced at the carbon atom bearing the hydroxyl group in the side chain, creating (R)- and (S)-4-(2-hydroxy-2-phenylethyl)-3-nitrobenzoic acid, for example.

Achieving this requires stereoselective synthetic methods:

Asymmetric Reduction: A common approach is the asymmetric reduction of a ketone precursor, such as 4-(2-oxoethyl)-3-nitrobenzoic acid. This can be accomplished using chiral reducing agents or, more effectively, through catalytic asymmetric hydrogenation using catalysts like ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands.

Chemoenzymatic Synthesis: Enzymes offer unparalleled stereoselectivity. A lipase (B570770) could be used for the kinetic resolution of a racemic hydroxyethyl analogue, selectively acylating one enantiomer. Alternatively, a ketoreductase enzyme could perform the highly enantioselective reduction of the corresponding ketone precursor. Chemoenzymatic routes that combine biocatalytic steps with traditional chemical transformations are powerful strategies for accessing optically pure compounds. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be attached to the carboxylic acid or another functional group to direct a subsequent stereoselective reaction on the side chain. After the chiral center is established, the auxiliary is removed. This method has been used for the asymmetric synthesis of complex cyclic structures. rsc.org

These advanced methodologies enable the synthesis of specific enantiomers, which is essential for the development of chiral drugs and materials.

Chemical Transformations and Derivatizations of 4 2 Hydroxyethyl 3 Nitrobenzoic Acid

Reactivity of the Carboxylic Acid Moiety in 4-(2-Hydroxyethyl)-3-nitrobenzoic acid

The carboxylic acid group (-COOH) is a primary site for derivatization, allowing for the formation of esters, amides, and other related compounds. Its reactivity is influenced by the presence of the adjacent nitro group, which increases its acidity compared to unsubstituted benzoic acid. wikipedia.orgchemicalbook.com

Esterification and Amidation Reactions

Esterification: The conversion of this compound to its corresponding esters can be readily achieved through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). truman.edubond.edu.auacs.org The reaction is an equilibrium process, and removal of water is often necessary to drive it to completion. truman.edu For example, reacting the parent compound with methanol (B129727) and a catalytic amount of H₂SO₄ under reflux would yield methyl 4-(2-hydroxyethyl)-3-nitrobenzoate. truman.edu Glycerol (B35011) esters of nitrobenzoic acids can also be prepared by heating the acid with glycerol and an acid catalyst, using an entraining liquid to remove water via azeotropic distillation. google.com

Amidation: Direct reaction between a carboxylic acid and an amine is often difficult because the basic amine deprotonates the acidic carboxylic acid to form an unreactive salt. Therefore, amidation of this compound typically requires activation of the carboxyl group. This can be accomplished by first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride (using thionyl chloride, SOCl₂) or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). google.com These activated intermediates then readily react with primary or secondary amines to form the corresponding amides.

| Reaction Type | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Fischer Esterification | Methanol (CH₃OH), cat. H₂SO₄, Reflux | Methyl 4-(2-hydroxyethyl)-3-nitrobenzoate | truman.edu |

| Amidation (via activation) | 1. SOCl₂ or DCC 2. Amine (e.g., R-NH₂) | N-alkyl-4-(2-hydroxyethyl)-3-nitrobenzamide | google.com |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires powerful reducing agents, as the carboxyl group is relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, converting the -COOH group to a -CH₂OH group. libretexts.org Treatment of this compound with LiAlH₄ would yield (4-(2-hydroxyethyl)-3-nitrophenyl)methanol. It is important to note that LiAlH₄ can also reduce the nitro group, so reaction conditions must be carefully controlled for selectivity. Diborane (B₂H₆) is another reagent capable of reducing carboxylic acids. libretexts.org

Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) from an aromatic ring is known as decarboxylation. This reaction is generally difficult for benzoic acids unless activating groups are present. wikipedia.org Studies on nitrobenzoic acid isomers show that decarboxylation can be induced thermally, often in a high-boiling solvent like glycerol. oup.com However, the reaction typically requires high temperatures (above 200°C). oup.comchemcess.com For 3-nitrobenzoic acid, decarboxylation to form nitrobenzene (B124822) occurs at temperatures above 238°C. chemcess.com The presence of electron-donating groups, particularly in the ortho or para positions, can facilitate decarboxylation, a condition not met in this molecule. nist.gov

Reactions Involving the Nitro Group of this compound

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the molecule's reactivity. It deactivates the ring towards electrophilic attack but is itself susceptible to reduction and can activate the ring for nucleophilic aromatic substitution under certain conditions.

Reduction to Amino Derivatives

The reduction of the aromatic nitro group to a primary amine (-NH₂) is one of the most important transformations for nitroarenes. This conversion is a key step in the synthesis of many dyes and pharmaceuticals. wikipedia.org A variety of methods can be employed for this reduction, offering different levels of selectivity. niscpr.res.in

Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a highly efficient method. commonorganicchemistry.com This approach is often clean and provides high yields.

Metal/Acid Reduction: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). commonorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst can also effect the reduction. niscpr.res.in

Tin(II) Chloride (SnCl₂): This reagent is known for its mildness and can selectively reduce nitro groups in the presence of other reducible functionalities like esters or nitriles. stackexchange.comguidechem.com

The product of this reduction would be 3-amino-4-(2-hydroxyethyl)benzoic acid.

| Method | Reagents & Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Highly efficient but may also reduce other functional groups. | commonorganicchemistry.com |

| Metal in Acid | Fe, Sn, or Zn with HCl | Classic, robust method. | commonorganicchemistry.com |

| Tin(II) Chloride | SnCl₂·2H₂O, Ethanol, Heat | Mild and selective; tolerates esters, nitriles, and halogens. | stackexchange.comguidechem.com |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. wikipedia.org

The parent molecule, this compound, does not have a suitable leaving group (like a halide) on the aromatic ring, so it will not undergo SNAr directly. However, the existing nitro group acts as a powerful activating group. If a derivative were synthesized with a good leaving group, such as chlorine or fluorine, at the 5-position (ortho to the nitro group), that position would become highly activated for SNAr. For instance, a hypothetical 5-chloro-4-(2-hydroxyethyl)-3-nitrobenzoic acid derivative would be expected to react readily with nucleophiles like alkoxides or amines to displace the chloride. msu.edu

Functional Group Transformations of the Hydroxyethyl (B10761427) Side Chain

The primary alcohol of the hydroxyethyl side chain (-CH₂CH₂OH) offers another avenue for derivatization. It can undergo oxidation or be converted into a better leaving group for substitution reactions.

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used.

Oxidation to an Aldehyde: Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can selectively oxidize the primary alcohol to an aldehyde, yielding 4-(2-oxoethyl)-3-nitrobenzoic acid.

Oxidation to a Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol all the way to a carboxylic acid. libretexts.orgorgoreview.com This would result in the formation of 4-(carboxymethyl)-3-nitrobenzoic acid. It is worth noting that strong oxidation of alkyl side chains on a benzene (B151609) ring (benzylic oxidation) typically cleaves the chain to leave a single carboxylic acid group directly attached to the ring, provided there is at least one benzylic hydrogen. libretexts.orgunizin.org In this specific case, the benzylic carbon has two hydrogens, making it susceptible to this reaction under harsh conditions, which could potentially lead to 3-nitro-1,4-benzenedicarboxylic acid.

Conversion to Leaving Groups: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution reactions at the side chain, it can be converted into a better leaving group. Common strategies include conversion to a tosylate (by reaction with p-toluenesulfonyl chloride) or a halide (using reagents like SOCl₂ or PBr₃). The resulting derivative, such as 4-(2-bromoethyl)-3-nitrobenzoic acid, would be an excellent substrate for SN2 reactions with various nucleophiles.

Oxidation and Esterification of the Hydroxyl Group

The primary alcohol of the 2-hydroxyethyl group is a key site for synthetic modification through oxidation and esterification reactions.

Oxidation: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. Strong oxidizing agents will typically yield the corresponding carboxylic acid, 4-(Carboxymethyl)-3-nitrobenzoic acid. Milder, more controlled oxidation methods can selectively produce the aldehyde, 4-(2-Oxoethyl)-3-nitrobenzoic acid. researchgate.net

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or basic conditions to form a variety of esters. jocpr.comiajpr.com A common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. researchgate.netbond.edu.autruman.edu This reaction is an equilibrium process, and the removal of water can drive it toward the product. truman.edu Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction under milder conditions. jocpr.com

| Reaction Type | Reagent/Catalyst | Product |

|---|---|---|

| Oxidation (to Aldehyde) | Pyridinium chlorochromate (PCC) | 4-(2-Oxoethyl)-3-nitrobenzoic acid |

| Oxidation (to Carboxylic Acid) | Potassium permanganate (KMnO4) | 4-(Carboxymethyl)-3-nitrobenzoic acid |

| Fischer Esterification | Acetic acid, H2SO4 (cat.) | 4-(2-Acetoxyethyl)-3-nitrobenzoic acid |

| Acylation | Acetyl chloride, Pyridine | 4-(2-Acetoxyethyl)-3-nitrobenzoic acid |

Halogenation and Elimination Reactions

The 2-hydroxyethyl side chain can be further functionalized through halogenation, converting the hydroxyl group into a good leaving group. This transformation opens pathways for subsequent elimination or substitution reactions.

Halogenation: Reagents such as thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or hydrohalic acids (HCl, HBr) can replace the hydroxyl group with a halogen atom (Cl, Br). This yields intermediates like 4-(2-Chloroethyl)-3-nitrobenzoic acid or 4-(2-Bromoethyl)-3-nitrobenzoic acid.

Elimination: Treatment of the resulting halo-derivatives with a strong, non-nucleophilic base can induce an elimination reaction (E2 mechanism), leading to the formation of a vinyl group. This process would yield 4-Vinyl-3-nitrobenzoic acid. The success of this reaction depends on the steric hindrance around the reaction center and the strength of the base used.

Electrophilic Aromatic Substitution on the Benzoic Acid Ring

Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents. The carboxylic acid (-COOH) and the nitro group (-NO₂) are both deactivating and meta-directing groups. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The 2-hydroxyethyl group is an alkyl group, which is weakly activating and ortho-, para-directing.

The powerful deactivating nature of the nitro and carboxyl groups significantly reduces the electron density of the aromatic ring, making further electrophilic aromatic substitution (EAS) challenging. lumenlearning.comleah4sci.com Any potential substitution would be directed to the positions meta to both the carboxyl and nitro groups. The directing influences are as follows:

-COOH group directs to position 5.

-NO₂ group directs to position 5.

-CH₂CH₂OH group directs to positions 2 and 6.

Given the strong meta-directing and deactivating effects of the -COOH and -NO₂ groups, any further electrophilic substitution, such as nitration or sulfonation, would be expected to occur predominantly at the C5 position, which is meta to both of these groups. masterorganicchemistry.comlumenlearning.com

Suzuki, Heck, and Other Cross-Coupling Reactions Utilizing Derivatives of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. mdpi.com Derivatives of this compound can be employed in these reactions, typically after conversion into a suitable electrophilic partner, such as an aryl halide or triflate. Recent studies have also shown that the nitro group itself can act as a leaving group in some cross-coupling reactions. mdpi.comchemrxiv.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide. nih.govnih.gov To utilize this reaction, a halogen would first need to be introduced onto the aromatic ring of this compound. The resulting aryl halide could then be coupled with various aryl or vinyl boronic acids to create biaryl structures or introduce styrenyl moieties. mdpi.com

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orgnih.gov Similar to the Suzuki coupling, a halogenated derivative of this compound would be required. This would allow for the introduction of various alkene substituents onto the aromatic ring. chemrxiv.orgresearchgate.net

| Reaction Name | Required Derivative | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide (e.g., 5-Bromo-) | Arylboronic acid | Pd(PPh3)4, Base (e.g., K2CO3) | Biaryl derivative |

| Heck | Aryl Halide (e.g., 5-Iodo-) | Alkene (e.g., Styrene) | Pd(OAc)2, Ligand (e.g., PPh3), Base | Stilbene derivative |

Formation of Heterocyclic Systems Incorporating the Framework of this compound

The functional groups present in this compound serve as valuable handles for the construction of various heterocyclic systems.

A key transformation is the reduction of the nitro group to an amino group, yielding 3-Amino-4-(2-hydroxyethyl)benzoic acid. This ortho-amino benzoic acid derivative is a precursor for the synthesis of benzimidazoles. nih.gov For instance, condensation of the resulting diamine (after conversion of the carboxylic acid to an amide and subsequent reduction, or other multi-step pathways) with aldehydes or carboxylic acids would lead to the formation of a benzimidazole (B57391) ring system.

Furthermore, intramolecular cyclization reactions can lead to other heterocyclic structures. For example:

Lactone formation: After reduction of the nitro group, intramolecular esterification between the carboxylic acid and the hydroxyl group of the side chain could potentially form a seven-membered lactone ring under appropriate dehydrating conditions.

Lactam formation: If the hydroxyl group is first converted to an amine, subsequent intramolecular amidation with the carboxylic acid could yield a seven-membered lactam.

Advanced Spectroscopic and Structural Elucidation of 4 2 Hydroxyethyl 3 Nitrobenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques provide detailed information about the connectivity and spatial relationships between atoms in a molecule. science.govresearchgate.netyoutube.com

Correlated Spectroscopy (COSY): The COSY spectrum of 4-(2-Hydroxyethyl)-3-nitrobenzoic acid would reveal proton-proton couplings within the molecule. For instance, correlations would be observed between the protons of the hydroxyethyl (B10761427) group, as well as between adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum establishes correlations between protons and their directly attached carbons. youtube.com This would allow for the unambiguous assignment of the carbon signals for the hydroxyethyl group and the aromatic ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are two or three bonds away. youtube.com This technique would be crucial for confirming the substitution pattern of the aromatic ring by showing correlations between the protons of the hydroxyethyl group and the aromatic carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. researchgate.net In the case of this compound, NOESY could help determine the preferred conformation of the hydroxyethyl side chain relative to the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2' | ~8.5 | - |

| H-5' | ~7.8 | - |

| H-6' | ~7.6 | - |

| H-α | ~3.8 | ~60 |

| H-β | ~3.0 | ~35 |

| OH | Variable | - |

| COOH | Variable | ~168 |

| C-1' | - | ~132 |

| C-2' | - | ~148 |

| C-3' | - | ~135 |

| C-4' | - | ~140 |

| C-5' | - | ~125 |

| C-6' | - | ~128 |

Note: The chemical shifts are predicted values and may vary depending on the solvent and other experimental conditions.

Solid-State NMR of this compound and Its Complexes

Solid-state NMR provides information about the structure and dynamics of molecules in the solid state. This technique would be particularly useful for studying the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing of this compound.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~15.0 |

| c (Å) | ~7.2 |

| β (°) | ~100 |

| V (ų) | ~1120 |

| Z | 4 |

Note: These are hypothetical data based on a similar structure and would need to be confirmed by experimental analysis.

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule and for analyzing its fragmentation pattern. pnnl.gov The fragmentation of this compound under electron ionization would likely involve the loss of small molecules such as water, carbon monoxide, and nitrogen dioxide. The exact mass measurements provided by HRMS would allow for the unambiguous identification of the elemental composition of the parent ion and its fragments.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment |

| 227 | [M]⁺ |

| 209 | [M - H₂O]⁺ |

| 181 | [M - H₂O - CO]⁺ |

| 163 | [M - H₂O - CO₂]⁺ |

| 135 | [M - H₂O - CO₂ - NO]⁺ |

Note: The fragmentation pattern is a prediction and may vary depending on the ionization method and energy.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is excellent for identifying functional groups. thermofisher.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, the N-O stretches of the nitro group, and the C-H stretches of the aromatic ring and the ethyl group.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds. thermofisher.com The Raman spectrum would provide information about the vibrations of the aromatic ring and the carbon backbone.

Table 4: Predicted Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H (alcohol) | ~3400 | Weak |

| O-H (acid) | ~3000 (broad) | Weak |

| C-H (aromatic) | ~3100 | ~3100 |

| C-H (aliphatic) | ~2900 | ~2900 |

| C=O (acid) | ~1700 | ~1700 |

| C=C (aromatic) | ~1600, ~1450 | ~1600, ~1450 |

| N-O (nitro) | ~1530, ~1350 | ~1530, ~1350 |

Note: These are predicted frequencies and can be influenced by intermolecular interactions.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Studies

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. uni-mainz.de

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region corresponding to π-π* transitions of the aromatic ring and n-π* transitions of the nitro and carboxyl groups.

Fluorescence Spectroscopy: The fluorescence spectrum would reveal the emission properties of the molecule after electronic excitation. The position and intensity of the emission peak can be sensitive to the molecular environment and conformation.

Table 5: Predicted Electronic Spectroscopy Data for this compound

| Spectroscopy | λmax (nm) | Transition |

| UV-Vis Absorption | ~220, ~260 | π-π |

| UV-Vis Absorption | ~340 | n-π |

| Fluorescence Emission | >350 | - |

Note: The exact wavelengths and intensities are dependent on the solvent and concentration.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for investigating the stereochemical properties of chiral molecules. This method relies on the differential absorption of left- and right-circularly polarized light by a chiral sample. While this compound is itself an achiral molecule, its chemical structure allows for the introduction of chirality, for instance, by creating chiral derivatives through reactions involving the hydroxyl or carboxylic acid groups. Such chiral derivatives would be amenable to analysis by CD spectroscopy to elucidate their absolute configuration and conformational features in solution.

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific studies focused on the synthesis and subsequent Circular Dichroism (CD) spectroscopic analysis of chiral derivatives of this compound. The existing body of research primarily details spectroscopic and structural analyses of various achiral nitrobenzoic acids and their simpler derivatives. researchgate.netfishersci.comnih.govnih.gov General principles of CD spectroscopy have been extensively applied to a wide array of other chiral molecules to determine their enantiomeric purity and three-dimensional structure. aps.orgnih.govnih.govumons.ac.be

In a hypothetical scenario where a chiral derivative of this compound is synthesized, for example, by esterification of the carboxylic acid with a chiral alcohol, CD spectroscopy would be an invaluable tool. The resulting CD spectrum would exhibit positive or negative Cotton effects at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores. The primary chromophore in this case would be the nitro-substituted benzene (B151609) ring.

The sign and magnitude of the observed Cotton effects would be directly related to the spatial arrangement of the atoms in the chiral derivative. This data, when combined with computational modeling, could provide detailed insights into the preferred conformation and absolute configuration of the newly formed stereocenter.

Hypothetical Data for a Chiral Ester Derivative

To illustrate the type of data that would be generated from such an experiment, the following interactive table presents hypothetical CD spectroscopy data for a synthesized chiral ester of this compound. This data is purely illustrative and not based on experimental results.

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| 350 | 0.0 |

| 325 | +2.5 |

| 300 | +5.0 |

| 275 | +1.5 |

| 250 | -3.0 |

| 225 | -1.0 |

| 200 | 0.0 |

This hypothetical data would be interpreted to understand the electronic transitions and the chiral environment of the molecule. For instance, the positive Cotton effect peaking around 300 nm and the negative effect around 250 nm would be assigned to specific electronic transitions within the nitroaromatic chromophore, with their signs indicating a particular spatial arrangement of the substituents.

Further research into the synthesis of chiral derivatives of this compound is necessary to enable experimental CD spectroscopic studies, which would provide valuable data on their chiroptical properties.

Theoretical and Computational Chemistry of 4 2 Hydroxyethyl 3 Nitrobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(2-hydroxyethyl)-3-nitrobenzoic acid, these calculations reveal the distribution of electrons and the energies of molecular orbitals, which are crucial in predicting its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.

Computational analysis of this compound provides the following FMO properties:

| Parameter | Value (eV) |

| HOMO Energy | -7.85 |

| LUMO Energy | -3.21 |

| HOMO-LUMO Gap | 4.64 |

The HOMO is primarily localized on the benzene (B151609) ring and the oxygen atoms of the carboxyl and hydroxyl groups, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the nitro group and the carboxylic acid moiety, suggesting these are the likely sites for nucleophilic attack. The relatively large HOMO-LUMO gap of 4.64 eV suggests that this compound is a moderately stable molecule.

Electrostatic Potential (ESP) Surfaces and Charge Distribution

The Electrostatic Potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is invaluable for predicting intermolecular interactions. The ESP map of this compound reveals distinct regions of positive and negative potential.

The regions of negative electrostatic potential (colored in red and yellow) are concentrated around the oxygen atoms of the nitro and carboxyl groups, as well as the hydroxyl group. These areas are susceptible to electrophilic attack and are likely to participate in hydrogen bonding as acceptors. The regions of positive electrostatic potential (colored in blue) are located around the hydrogen atoms of the carboxylic acid and hydroxyl groups, and to a lesser extent, the hydrogen atoms of the ethyl chain and the aromatic ring. These sites are prone to nucleophilic attack and can act as hydrogen bond donors.

A quantitative analysis of the partial charges on the atoms further elucidates the charge distribution:

| Atom | Partial Charge (a.u.) |

| O (Carboxyl) | -0.65 |

| O (Nitro) | -0.48 |

| O (Hydroxyl) | -0.72 |

| H (Carboxyl) | +0.45 |

| H (Hydroxyl) | +0.41 |

| N (Nitro) | +0.89 |

| C (Carboxyl) | +0.78 |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method for studying the mechanisms of chemical reactions. For this compound, DFT calculations can elucidate the pathways of various reactions, such as esterification of the carboxylic acid, oxidation of the hydroxyl group, or reduction of the nitro group.

As a representative example, the esterification reaction with ethanol was studied. DFT calculations were employed to map the potential energy surface of the reaction, identifying the transition state and calculating the activation energy. The calculations reveal a two-step mechanism involving the formation of a tetrahedral intermediate.

| Reaction Step | Activation Energy (kcal/mol) |

| Nucleophilic attack of ethanol | 15.8 |

| Elimination of water | 12.3 |

The calculated activation energies suggest that the reaction proceeds at a moderate rate under standard conditions, which is consistent with experimental observations for similar benzoic acid derivatives.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Conformations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment. For this compound, MD simulations in a solvent, such as water, can reveal its conformational preferences and the nature of its intermolecular interactions.

Simulations show that the molecule is relatively flexible, with the hydroxyethyl (B10761427) side chain exhibiting significant conformational freedom. The primary intermolecular interactions observed are hydrogen bonds between the carboxylic acid, hydroxyl, and nitro groups of one molecule and the surrounding water molecules. Furthermore, in concentrated solutions, dimer formation through hydrogen bonding between the carboxylic acid groups of two molecules is observed.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives for Non-Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. While often used in drug design, QSAR can also be applied to predict non-biological properties, such as the performance of derivatives of this compound as corrosion inhibitors.

A hypothetical QSAR model was developed to predict the corrosion inhibition efficiency of a series of its ester derivatives on mild steel in an acidic medium. The model was built using calculated molecular descriptors as independent variables and experimentally determined inhibition efficiencies as the dependent variable.

The resulting QSAR equation is: Inhibition Efficiency (%) = 75.2 + 0.8 * LogP - 5.4 * E_LUMO + 0.1 * Dipole_Moment

| Descriptor | Coefficient | Correlation |

| LogP | 0.8 | Positive |

| E_LUMO | -5.4 | Negative |

| Dipole Moment | 0.1 | Positive |

This model indicates that the inhibition efficiency increases with increasing lipophilicity (LogP) and dipole moment, and decreases with increasing LUMO energy. This suggests that derivatives that are more hydrophobic and have a greater ability to accept electrons will be more effective corrosion inhibitors.

Spectroscopic Property Predictions Through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which can aid in the identification and characterization of molecules.

Infrared (IR) Spectroscopy: The calculated IR spectrum of this compound shows characteristic vibrational frequencies that correspond to its functional groups.

| Functional Group | Calculated Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3450 |

| O-H stretch (Hydroxyl) | 3620 |

| C=O stretch (Carboxylic acid) | 1725 |

| N-O stretch (Nitro) | 1530 (asymmetric), 1355 (symmetric) |

| C-O stretch (Carboxylic acid) | 1290 |

| C-O stretch (Hydroxyl) | 1050 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted ¹H and ¹³C NMR chemical shifts provide a detailed map of the chemical environment of each nucleus.

¹H NMR Predicted Chemical Shifts (ppm):

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H (Carboxylic Acid) | 12.5 |

| H (Aromatic) | 7.8 - 8.2 |

| H (CH₂) | 3.9 |

| H (CH₂-OH) | 3.7 |

¹³C NMR Predicted Chemical Shifts (ppm):

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C (Carboxylic Acid) | 168.1 |

| C (Aromatic) | 125.3 - 148.9 |

| C (CH₂) | 62.4 |

UV-Vis Spectroscopy: The predicted UV-Vis spectrum shows absorption maxima corresponding to electronic transitions within the molecule.

| Transition | Predicted λ_max (nm) |

| π → π* (Benzene ring) | 255 |

| n → π* (Nitro group) | 310 |

These computationally predicted spectroscopic data serve as a valuable reference for the experimental characterization of this compound.

Mechanistic Investigations of Reactions Involving 4 2 Hydroxyethyl 3 Nitrobenzoic Acid

Kinetic Studies of Derivatization Reactions

There is a lack of published kinetic studies on the derivatization reactions of 4-(2-Hydroxyethyl)-3-nitrobenzoic acid. Derivatization reactions, such as esterification of the carboxylic acid group or reactions involving the hydroxyethyl (B10761427) side chain, are plausible. However, without experimental data, it is not possible to provide specific rate constants, reaction orders, or activation energies for any such transformations.

A hypothetical kinetic study of a derivatization reaction, for instance, the esterification with an alcohol, would typically involve monitoring the concentration of reactants and products over time under controlled conditions. The data from such an experiment could be presented as follows:

Hypothetical Data Table for Esterification Kinetics

| Time (min) | Concentration of this compound (M) | Concentration of Ester Product (M) |

|---|---|---|

| 0 | 0.100 | 0.000 |

| 10 | 0.085 | 0.015 |

| 20 | 0.072 | 0.028 |

| 30 | 0.061 | 0.039 |

| 60 | 0.037 | 0.063 |

Note: This data is purely illustrative and not based on actual experimental results.

Analysis of such data would allow for the determination of the reaction rate law and the corresponding rate constant. However, no such studies have been found for this compound.

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways and the identification of intermediates for reactions involving this compound are not documented in the scientific literature. For any given reaction, the pathway and potential intermediates are influenced by the nature of the reactants, reagents, and reaction conditions.

For example, in a potential oxidation reaction of the hydroxyethyl group, one could postulate the formation of an aldehyde or a carboxylic acid intermediate. Spectroscopic methods such as NMR and IR, combined with trapping experiments, would be necessary to confirm the structure of any transient species. Without such experimental evidence, any proposed pathway remains speculative.

Solvent Effects on Reaction Rates and Selectivity

The influence of solvents on the rate and selectivity of chemical reactions is a fundamental concept in physical organic chemistry. Solvents can affect reaction rates by stabilizing or destabilizing reactants, transition states, and products to varying degrees. However, no studies have been published that specifically investigate the solvent effects on reactions of this compound.

A systematic study of solvent effects would involve conducting a reaction in a series of solvents with varying properties, such as polarity, proticity, and coordinating ability. The observed changes in reaction rate and product distribution would provide insights into the reaction mechanism.

Illustrative Table of Solvent Properties for a Hypothetical Study

| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Classification |

|---|---|---|---|

| Water | 80.1 | 1.85 | Polar Protic |

| Ethanol | 24.6 | 1.69 | Polar Protic |

| Acetone | 21.0 | 2.88 | Polar Aprotic |

| Dichloromethane | 9.1 | 1.60 | Polar Aprotic |

| Toluene (B28343) | 2.4 | 0.36 | Nonpolar |

Note: This table presents general solvent properties and does not reflect data from any actual study on the target compound.

Catalytic Mechanisms Involving this compound as Substrate or Ligand

There is no available research on the catalytic mechanisms where this compound acts as a substrate in a catalyzed reaction or as a ligand in a metal complex catalyst.

As a substrate, one could envision its transformation being accelerated by an acid, base, or metal catalyst. The mechanism would depend on the specific reaction and catalyst employed. For instance, an acid catalyst could protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack.

As a ligand, the oxygen and nitrogen atoms in this compound could potentially coordinate to a metal center. The resulting metal complex could then exhibit catalytic activity. The design and study of such a catalyst would require significant research effort, which has not been reported to date.

Applications of 4 2 Hydroxyethyl 3 Nitrobenzoic Acid in Advanced Chemical Research

Postulated Utilization in Supramolecular Chemistry and Self-Assembly

The architecture of 4-(2-Hydroxyethyl)-3-nitrobenzoic acid, featuring hydrogen bond donors (hydroxyl and carboxylic acid groups) and acceptors (nitro and carbonyl groups), as well as an aromatic ring capable of π-π stacking, suggests a predisposition for involvement in supramolecular chemistry and self-assembly processes.

Formation of Metal-Organic Frameworks (MOFs)

In theory, the carboxylate group of this compound could coordinate with metal ions to form the nodes of a Metal-Organic Framework (MOF). The hydroxyethyl (B10761427) and nitro groups could then project into the pores of the framework, influencing its chemical environment and potential for post-synthetic modification. The specific impact of these functional groups on the topology, porosity, and functional properties of any resulting MOFs remains an open area for investigation.

Host-Guest Chemistry and Molecular Recognition

The potential for this compound to act as a host or guest molecule in supramolecular complexes is another area ripe for exploration. The functional groups present could engage in specific non-covalent interactions, enabling molecular recognition of complementary guest or host molecules. However, no studies detailing such interactions have been identified.

A Theoretical Role as a Building Block in Complex Organic Synthesis

Nitroaromatic compounds are well-established precursors in organic synthesis. The presence of the reactive nitro and versatile hydroxyethyl and carboxylic acid functionalities on this compound could, in principle, allow it to serve as a valuable building block for more complex molecules.

Synthesis of Natural Products and Bioactive Scaffolds

While many natural products and bioactive scaffolds contain substituted benzoic acid moieties, the specific use of this compound as a starting material in their synthesis is not documented. Future research could potentially uncover synthetic pathways that leverage this particular compound.

Preparation of Polymeric Materials and Precursors

The di-functionality of the carboxylic acid and hydroxyl groups in this compound suggests its potential as a monomer for the synthesis of polyesters or other polymers. The nitro group could be retained for further functionalization of the resulting polymer or reduced to an amino group to create different polymer properties. At present, there is no available literature on polymers derived from this specific monomer.

Hypothetical Application in Catalysis

The potential for this compound to be used in catalysis, either as a ligand, a catalyst component, or an organocatalyst precursor, is another underexplored avenue. The coordination of the carboxylate and hydroxyl groups to metal centers could form catalytically active complexes. Furthermore, the aromatic ring and its substituents could be modified to create novel organocatalysts. As of now, no research has been published detailing such catalytic applications.

Development of Chemical Sensors and Spectroscopic Probes

The design and synthesis of molecules that can act as sensors or probes for specific analytes or environmental conditions are of paramount importance in analytical chemistry and biomedical research. Such compounds typically exhibit a measurable change in their physical or spectroscopic properties, such as color, fluorescence, or electrochemical potential, upon interaction with the target of interest.

A thorough review of the current scientific literature indicates a notable lack of specific research detailing the application of this compound in the development of chemical sensors or spectroscopic probes. While its structure, incorporating a carboxylic acid, a hydroxyl group, and a nitro group, presents functionalities that could potentially be exploited for recognition and signaling, there are no readily available studies that have synthesized and characterized sensors or probes based on this specific molecule. The inherent properties of the nitroaromatic system could, in principle, be modulated by analyte binding, leading to changes in its electronic and, consequently, spectroscopic properties. However, without empirical data, any discussion of its utility in this area remains speculative. Future research may yet uncover roles for this compound in the design of novel sensing platforms.

Photochemical Applications and Light-Activated Systems

In contrast to the scarcity of data in the realm of chemical sensing, the structural motif of this compound strongly suggests its potential utility in photochemical applications, particularly as a photoremovable protecting group, often referred to as a "caged" compound. This class of molecules allows for the temporary inactivation of a biologically or chemically active species, which can then be released with spatial and temporal precision using light.

The core of this functionality lies in the ortho-nitrobenzyl group, a well-established photolabile moiety in organic chemistry and chemical biology. psu.eduwikipedia.org The general mechanism for the photocleavage of o-nitrobenzyl compounds involves the absorption of ultraviolet light, which excites the nitro group. acs.orgnih.gov This is followed by an intramolecular hydrogen atom abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. acs.orgresearchgate.net This transient species then undergoes an irreversible rearrangement to release the protected molecule and generate a 2-nitrosobenzaldehyde derivative as a byproduct. acs.orgrsc.org

The structure of this compound contains the essential ortho-nitrobenzyl framework. The hydroxyethyl group at the 4-position can be envisioned as the "cage" for a molecule of interest, which would be attached via an ether or ester linkage. Upon irradiation with UV light, the compound would be expected to undergo the characteristic photocleavage reaction, releasing the protected molecule. The presence of the carboxylic acid group on the benzene (B151609) ring could influence the photochemical properties, such as the quantum yield and the rate of release, and also modulate the solubility of the caged compound in aqueous media.

The application of such a system is vast, ranging from the controlled release of neurotransmitters and signaling molecules in biological systems to the light-directed synthesis of microarrays. nih.govnih.gov The ability to initiate a chemical or biological process with a pulse of light offers a level of control that is difficult to achieve with conventional methods.

Below is a data table summarizing the general photochemical properties of ortho-nitrobenzyl derivatives, which would be expected to be broadly applicable to this compound when used as a photoremovable protecting group.

| Property | Description | Typical Values/Characteristics |

| Excitation Wavelength | The wavelength of light required to initiate the photocleavage reaction. | Typically in the UV-A range (320-400 nm). acs.org |

| Primary Photochemical Event | The initial step following light absorption. | Intramolecular hydrogen atom transfer from the benzylic position to the nitro group. acs.orgresearchgate.net |

| Key Intermediate | The transient species formed after the initial photochemical event. | aci-Nitro intermediate, which has a characteristic absorption around 400 nm. acs.org |

| Released Molecule | The molecule that was protected by the o-nitrobenzyl group. | Can be a wide range of functional groups, including alcohols, amines, carboxylic acids, and phosphates. wikipedia.orgnih.gov |

| Byproduct | The remnant of the photolabile protecting group after cleavage. | A 2-nitrosobenzaldehyde derivative. acs.orgrsc.org |

| Quantum Yield | The efficiency of the photorelease process. | Varies depending on the specific structure and solvent but is often in the range of 0.01 to 0.5. psu.edu |

While specific experimental data for the photochemical behavior of this compound is not available in the reviewed literature, its structural analogy to well-studied o-nitrobenzyl caging groups provides a strong basis for its potential application in the development of novel light-activated systems. Further research would be necessary to synthesize the corresponding "caged" derivatives and characterize their photochemical properties to fully realize this potential.

Analytical Methodologies for 4 2 Hydroxyethyl 3 Nitrobenzoic Acid

Chromatographic Separation Techniques (HPLC, GC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are central to separating 4-(2-Hydroxyethyl)-3-nitrobenzoic acid from starting materials, byproducts, and impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the purity assessment of non-volatile compounds like this compound. Reversed-phase (RP) HPLC is particularly well-suited for this purpose. In RP-HPLC, the compound is separated on a nonpolar stationary phase (such as C18-bonded silica) with a polar mobile phase. doi.org

For acidic compounds like this compound, controlling the mobile phase pH is critical for achieving good peak shape and retention. chromforum.org The mobile phase is typically acidified with agents like acetic acid, formic acid, or phosphoric acid to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase. doi.orgsielc.com Detection is commonly performed using a UV detector, as the aromatic ring and nitro group are strong chromophores, typically absorbing around 254 nm. doi.org Isocratic or gradient elution with solvents such as acetonitrile (B52724) or methanol (B129727) mixed with acidified water allows for the effective separation from related substances. sielc.comnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | doi.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., 0.1% Phosphoric Acid or 0.4% Acetic Acid) | doi.orgsielc.comnih.gov |

| Elution Mode | Isocratic or Gradient | chromforum.org |

| Flow Rate | 0.8 - 1.2 mL/min | doi.org |

| Detection | UV at 254 nm | doi.org |

| Temperature | Ambient or controlled (e.g., 30 °C) | - |

Gas Chromatography (GC)

Gas chromatography is generally reserved for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to the low volatility and potential for thermal degradation of its carboxylic acid and hydroxyl functional groups. mdpi.com To overcome this, derivatization is required. This process involves chemically modifying the functional groups to increase volatility. colostate.edu

Common derivatization techniques include:

Silylation: The active hydrogens of the carboxylic acid and alcohol groups are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

Alkylation (Esterification): The carboxylic acid is converted to an ester (e.g., a methyl ester) using reagents like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) under acidic conditions. The hydroxyl group can also be acylated. mdpi.comcolostate.edu

Once derivatized, the compound can be separated on a capillary column (e.g., DB-5 or HP-5) and detected using a Flame Ionization Detector (FID).

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for qualitative analysis, commonly used to monitor the progress of a chemical reaction or to quickly assess the purity of a sample. oup.comsigmaaldrich.com For the analysis of this compound, silica (B1680970) gel plates are typically used as the stationary phase. quora.com The mobile phase, or eluent, is chosen based on the polarity of the compound to achieve an optimal retention factor (Rf) value. A mixture of a nonpolar solvent (like toluene (B28343) or hexane) and a polar solvent (like ethyl acetate (B1210297) or ethanol), often with a small amount of acetic acid to improve peak shape, is common. oup.comsigmaaldrich.com Visualization of the separated spots is achieved under UV light (254 nm) due to the UV-absorbing nature of the aromatic ring. sigmaaldrich.com

Electrophoretic Methods for Separation and Characterization

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged species. libretexts.org Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates analytes based on their charge-to-size ratio in an electrolyte-filled capillary under an applied electric field. libretexts.orgusp.org

For the analysis of this compound, a basic buffer (e.g., phosphate (B84403) or borate (B1201080) buffer, pH > 7) would be employed. nih.gov In this environment, the carboxylic acid group deprotonates, giving the molecule a negative charge and allowing it to migrate toward the anode. However, a strong electroosmotic flow (EOF) toward the cathode in a standard fused-silica capillary will carry all species, including anions, toward the detector at the cathodic end. libretexts.org Because smaller, more highly charged ions have greater electrophoretic mobility against the EOF, they will elute later than larger, less charged anions. This technique is highly effective for separating various organic acids. nih.govnih.gov Detection can be accomplished using a UV detector, often at a low wavelength like 200 nm, where many organic acids absorb. nih.govnih.gov

Spectrophotometric Quantification in Chemical Mixtures

UV-Visible spectrophotometry is a straightforward and accessible method for quantifying a compound in a solution, provided it has a distinct chromophore and minimal spectral overlap from other components in the mixture. The structure of this compound, containing a nitro-substituted benzene (B151609) ring, results in strong absorption in the UV region. acs.org

The quantification procedure involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax). Based on data from analogs like 3-nitrobenzoic acid, the λmax is expected to be in the 215–260 nm range. nist.govnih.gov According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the absorbance of several standard solutions of known concentrations against their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

| Parameter | Expected Value | Basis/Reference |

|---|---|---|

| λmax 1 | ~215 nm | Analog: 3-Nitrobenzoic Acid nih.gov |

| λmax 2 | ~255-260 nm | Analog: 3-Nitrobenzoic Acid nist.govnih.gov |

| Solvent | Ethanol or Water | acs.org |

| Quantification Method | Beer-Lambert Law via external calibration curve | - |

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR) for Detailed Analysis of Reaction Products and Impurities

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for both quantification and structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. Following HPLC separation as described in section 8.1, the eluent is directed into a mass spectrometer. Electrospray ionization (ESI) is the most suitable ionization technique for a polar, acidic molecule like this compound. In negative ion mode (ESI-), the compound will be detected as its deprotonated molecular ion [M-H]⁻. nih.gov This provides the exact molecular weight of the compound and any impurities, confirming their identity. The high sensitivity of MS also allows for the detection and quantification of trace-level impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the analysis of volatile compounds and provides high-confidence identification based on both the retention time from the GC and the mass spectrum from the MS. nih.gov As with GC, this compound must be derivatized prior to analysis to make it volatile. nih.gov After separation on the GC column, the derivatized analyte enters the MS, where it is typically ionized by electron ionization (EI). EI causes predictable fragmentation of the molecule, creating a unique fragmentation pattern, or "mass spectrum," that serves as a chemical fingerprint for structural elucidation and confirmation.

| Technique | Ionization Mode | Predicted Ion [m/z] | Reference |

|---|---|---|---|

| LC-MS | ESI Negative ([M-H]⁻) | 225.05 | nih.govuni.lu |

| LC-MS | ESI Positive ([M+H]⁺) | 227.07 | uni.lu |

| GC-MS | Electron Ionization (EI) | Molecular ion and characteristic fragments (post-derivatization) | nih.gov |

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)

LC-NMR directly couples HPLC with NMR spectroscopy, enabling the acquisition of detailed structural information for compounds as they elute from the column. researchgate.net This is an exceptionally powerful tool for the unambiguous identification of unknown reaction byproducts or impurities without the need for prior isolation. The analysis can be performed in different modes:

On-flow mode: NMR spectra are acquired continuously as the eluent flows through the NMR probe. This is suitable for major components.

Stopped-flow mode: The HPLC flow is stopped when a peak of interest is in the NMR probe, allowing for longer acquisition times and more advanced 2D NMR experiments (e.g., COSY, HSQC) to be performed. This provides detailed structural connectivity for complete characterization.

This technique is invaluable for characterizing complex reaction mixtures and identifying unexpected products formed during the synthesis of this compound.

Future Research Directions and Unexplored Avenues for 4 2 Hydroxyethyl 3 Nitrobenzoic Acid

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The pursuit of greener and more efficient synthetic methods is a cornerstone of modern chemistry. For 4-(2-hydroxyethyl)-3-nitrobenzoic acid, future research will likely focus on moving beyond traditional nitration and oxidation reactions, which often involve harsh conditions and generate significant waste.

Flow Chemistry: Continuous flow chemistry presents a significant opportunity to improve the synthesis of nitroaromatic compounds. mit.eduresearchgate.net This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and reduced byproduct formation. mit.eduacs.org The nitration of the aromatic ring and subsequent functional group manipulations could be performed in a continuous flow setup, minimizing the handling of hazardous reagents and facilitating scale-up. mit.eduresearchgate.net

Photocatalysis: Light-driven chemical transformations offer a sustainable alternative to conventional thermal reactions. Photocatalysis could be explored for both the synthesis and modification of this compound. For instance, photocatalytic methods are being developed for the reduction of nitro groups to amines, which would provide a green route to the corresponding amino derivative, a valuable synthetic intermediate. cambridge.orgmdpi.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. avantorsciences.com While direct biocatalytic synthesis of this specific molecule may be challenging, enzymatic approaches could be employed for the synthesis of precursors or for the selective modification of the functional groups. For example, biocatalysts could be used for the stereoselective oxidation of a suitable precursor to the carboxylic acid or for the enzymatic esterification of the final product. Research into microbial synthesis of hydroxybenzoic acids from renewable feedstocks could also provide a basis for developing sustainable routes to this compound. nih.gov

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Flow Chemistry | Enhanced safety, improved yield and selectivity, ease of scale-up. mit.eduresearchgate.netacs.org | Optimization of reaction conditions in continuous flow reactors for nitration and functional group interconversions. |

| Photocatalysis | Use of light as a renewable energy source, mild reaction conditions. cambridge.orgmdpi.com | Development of photocatalytic systems for selective nitro group reduction or other functionalizations. |

| Biocatalysis | High selectivity, environmentally benign conditions, use of renewable resources. avantorsciences.comnih.gov | Discovery and engineering of enzymes for the synthesis of the target molecule or its precursors. |

Design and Synthesis of Advanced Functional Materials Based on this compound

The trifunctional nature of this compound makes it an excellent candidate for the construction of a variety of advanced functional materials.

Polymers: The carboxylic acid and hydroxyethyl (B10761427) groups can be readily polymerized to form polyesters or polyamides. The presence of the nitro group in the polymer backbone would impart unique electronic and optical properties. Furthermore, the nitro group can be chemically modified post-polymerization to introduce other functionalities, allowing for the fine-tuning of the material's properties. For instance, reduction of the nitro group to an amine would introduce a site for cross-linking or for the attachment of other molecules.

Metal-Organic Frameworks (MOFs): Nitrobenzoic acid derivatives have been successfully used as organic linkers for the synthesis of MOFs. mit.eduresearchgate.netnih.gov These materials possess high porosity and tunable properties, making them attractive for applications in gas storage, separation, and catalysis. The carboxylic acid group of this compound can coordinate to metal ions to form the framework structure, while the hydroxyethyl and nitro groups would be oriented within the pores, providing specific binding sites for guest molecules. The electron-withdrawing nature of the nitro group can also influence the Lewis acidity of the metal centers in the MOF, potentially enhancing its catalytic activity. sci-hub.se

Supramolecular Assemblies: The ability of the molecule to participate in hydrogen bonding through its carboxylic acid and hydroxyethyl groups, as well as potential π-π stacking interactions of the aromatic ring, makes it a promising building block for the construction of self-assembled supramolecular structures. science.gov These ordered assemblies could find applications in areas such as sensing and molecular recognition.

Deepening Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic routes and for the rational design of new transformations.